3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid 3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207284
InChI: InChI=1S/C13H15BrO5/c1-13(2,3)19-11(15)7-18-10-5-8(12(16)17)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C13H15BrO5
Molecular Weight: 331.16 g/mol

3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid

CAS No.:

Cat. No.: VC16207284

Molecular Formula: C13H15BrO5

Molecular Weight: 331.16 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid -

Specification

Molecular Formula C13H15BrO5
Molecular Weight 331.16 g/mol
IUPAC Name 3-bromo-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid
Standard InChI InChI=1S/C13H15BrO5/c1-13(2,3)19-11(15)7-18-10-5-8(12(16)17)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,16,17)
Standard InChI Key GUVXHWMZHKVOON-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)COC1=CC(=CC(=C1)C(=O)O)Br

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular structure of 3-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid features a benzoic acid backbone substituted at the 3-position with a bromine atom and at the 5-position with a 2-(tert-butoxy)-2-oxoethoxy group. The tert-butoxy moiety imparts steric bulk, while the oxoethoxy group introduces electrophilic reactivity. The SMILES representation (CC(C)(C)OC(=O)COc1cc(Br)cc(C(=O)O)c1) highlights the spatial arrangement of these functional groups .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2172493-17-1
Molecular FormulaC₁₃H₁₅BrO₅
Molecular Weight331.16 g/mol
SMILESCC(C)(C)OC(=O)COc1cc(Br)cc(C(=O)O)c1

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds, such as 3-bromo-5-methylbenzoic acid, reveal distinct aromatic proton environments. For instance, the methyl group in 3-bromo-5-methylbenzoic acid resonates at δ 2.40 ppm, while aromatic protons appear between δ 7.58–8.05 ppm . Although specific NMR data for 3-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid are unavailable, its tert-butoxy group is expected to produce a singlet near δ 1.40 ppm for the nine equivalent methyl protons .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via esterification or alkylation reactions. A method analogous to the synthesis of Methyl 4-bromo-3-(2-tert-butoxy-2-oxoethoxy)-5-hydroxybenzoate involves reacting a brominated benzoic acid derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. For example:

Step 1:

3-Bromo-5-hydroxybenzoic acid + tert-butyl bromoacetateK2CO3,DMF3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid\text{3-Bromo-5-hydroxybenzoic acid + tert-butyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid}

This reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of tert-butyl bromoacetate .

Optimization and Yield

Reaction conditions significantly impact yield. In the synthesis of 3-bromo-5-methylbenzoic acid, refluxing with potassium permanganate in acetone-water achieved a 60% yield . Similar optimization—varying solvents (e.g., DMF vs. acetone), bases (e.g., K₂CO₃ vs. NaH), and temperatures—could enhance the efficiency of producing 3-bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid.

Table 2: Comparative Synthesis Conditions

Compound SynthesizedConditionsYield
3-Bromo-5-methylbenzoic acidKMnO₄, H₂O/acetone, reflux60%
Methyl 4-bromo-3-(2-tert-butoxy-2-oxoethoxy)-5-hydroxybenzoateK₂CO₃, DMF, 80°CN/A

Physicochemical Properties

Solubility and Stability

The tert-butoxy group enhances solubility in organic solvents like dichloromethane and ethyl acetate, while the carboxylic acid group confers limited aqueous solubility. Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions, owing to the ester linkage.

Thermal Properties

Data on melting and boiling points remain unreported, but differential scanning calorimetry (DSC) of similar compounds indicates decomposition temperatures above 200°C .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl structures found in drug candidates . Its carboxylic acid group allows further derivatization into amides or esters, common in prodrug design.

Polymer Chemistry

In polymer science, the tert-butoxy group acts as a protecting group for carboxylic acids, facilitating controlled polymerization. Deprotection with trifluoroacetic acid yields polyelectrolytes with tailored properties .

Comparative Analysis with Analogues

3-Bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic Acid

This analogue (CAS 1192474-20-6) replaces the oxoethoxy group with a tert-butoxycarbonylamino moiety. The substitution reduces electrophilicity but introduces hydrogen-bonding capability, altering solubility and biological activity .

Table 3: Structural and Functional Comparisons

Property3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic Acid3-Bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic Acid
Functional GroupsCarboxylic acid, ether, esterCarboxylic acid, carbamate
Molecular Weight331.16 g/mol316.15 g/mol
Key ReactivityEster hydrolysis, electrophilic substitutionCarbamate cleavage, nucleophilic acyl substitution

Future Perspectives

Further research should prioritize:

  • Thermal Characterization: Determining melting points and decomposition profiles.

  • Biological Screening: Evaluating antimicrobial or anticancer activity, given the efficacy of related benzoic acid derivatives.

  • Process Optimization: Developing scalable synthesis routes for industrial applications.

This compound’s versatility positions it as a valuable asset in medicinal chemistry and materials science, meriting continued investigation into its full potential.

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